molecular formula C16H14N2O4 B3864624 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

Cat. No. B3864624
M. Wt: 298.29 g/mol
InChI Key: ZOFMPEPWWRZOGC-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific research community. It is a member of the acrylamide family of compounds and has been extensively studied for its potential applications in various fields. In

Scientific Research Applications

1. Corrosion Inhibition

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research conducted by Ahmed Abu-Rayyan et al. (2022) demonstrated that these compounds could effectively inhibit copper corrosion in nitric acid solutions. The study utilized a variety of methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, to confirm the efficacy of these acrylamide derivatives as mixed-type inhibitors.

2. Antiproliferative Activity

The antiproliferative activity of N-(4-nitrophenyl)acrylamide, a compound closely related to 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, has been explored in biomedical research. As reported by E. Tanış, N. Çankaya, and S. Yalçın (2019), this compound was synthesized and characterized, and its cytotoxicity was tested on HeLa cell lines. The study indicated potential biomedical applications due to its low toxicity on cancer cells.

3. Synthesis of Novel Derivatives for Antiviral Activity

Compounds like 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide have been used in the synthesis of novel pyrimidine and fused pyrimidine derivatives. M. Mahmoud et al. (2011) conducted research in this area, although their synthesized compounds did not exhibit antiviral activity. This study demonstrates the exploration of such acrylamide derivatives in the search for new antiviral drugs.

4. Cytotoxicity in Cancer Research

Research into the cytotoxicity of acrylamide derivatives, such as 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, has been conducted for potential applications in cancer research. Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized and characterized several derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the potential of these compounds in cancer therapy.

5. Polymerization for Drug Delivery

Derivatives of acrylamide, like 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, have been used in the controlled polymerization of N-isopropylacrylamide for drug delivery applications. A. Convertine et al. (2004) reported thesuccessful polymerization of N-isopropylacrylamide under controlled conditions, leading to the development of thermoresponsive polymers that could be useful in drug delivery systems.

6. Mechanofluorochromic Properties

The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, have been studied for potential applications in optical materials. Qing‐bao Song et al. (2015) synthesized these compounds and discovered their different luminescent properties due to distinct stacking modes, opening the door for their use in advanced optical and electronic devices.

7. Corrosion Inhibition on Mild Steel

Another study by Ankush Mishra et al. (2018) explored the impact of acrylamide derivatives, such as N-(4-methoxyphenyl)benzamide, on the acidic corrosion of mild steel. Their research indicated that these compounds could serve as effective corrosion inhibitors, with variations in substituents affecting their efficiency.

8. Synthesis and Characterization in Ionic Liquid

The synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation was investigated by Yuan Jia-cheng (2012) in an ionic liquid environment. This research highlights a novel approach for preparing acrylamide derivatives with environmental benefits and high yield.

9. Recognition of Hydrophilic Compounds

The ability of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates to recognize hydrophilic amino and N,N-dimethylamino compounds was studied by H. Sawada et al. (2000). This research provides insight into the potential use of acrylamide derivatives in selective compound recognition and separation processes.

10. Controlled Radical Polymerization

Controlled radical polymerization of N-(3-Methoxypropyl) acrylamide was investigated by Xeniya Savelyeva, Lucia Li, and M. Maríc (2015) to confirm the lower critical solution temperature in aqueous solution. This study contributes to the understanding of the thermoresponsive behavior of acrylamide derivatives in polymer science.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(8-6-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFMPEPWWRZOGC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.